molecular formula C17H19ClN2S.ClH<br>C17H20Cl2N2S B195715 Chlorpromazine hydrochloride CAS No. 69-09-0

Chlorpromazine hydrochloride

Cat. No.: B195715
CAS No.: 69-09-0
M. Wt: 355.3 g/mol
InChI Key: FBSMERQALIEGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorpromazine hydrochloride is a potent synthetic tranquilizing drug that acts selectively upon the higher centers in the brain as a depressant of the central nervous system. It is primarily used to treat psychotic disorders such as schizophrenia, bipolar disorder, severe behavioral problems in children, nausea and vomiting, anxiety before surgery, and persistent hiccups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorpromazine hydrochloride is synthesized through a multi-step process. The synthesis begins with the reaction of 2-chlorophenothiazine with 3-dimethylaminopropyl chloride in the presence of a base such as sodium amide. This reaction forms chlorpromazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves blending chlorpromazine with microcrystalline cellulose, lactose monohydrate, pre-gelatinized starch, colloidal silicon dioxide, and magnesium stearate under specific conditions. The mixture is then screened and compressed to obtain the final pharmaceutical formulation .

Chemical Reactions Analysis

Types of Reactions

Chlorpromazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products

The major products formed from these reactions include chlorpromazine sulfoxide (oxidation), reduced chlorpromazine (reduction), and various substituted derivatives (substitution) .

Scientific Research Applications

Medical Uses

Chlorpromazine hydrochloride is indicated for several medical conditions, including:

  • Psychotic Disorders : Primarily used for the treatment of schizophrenia, chlorpromazine helps alleviate both positive symptoms (hallucinations and delusions) and negative symptoms (apathy and lack of emotion) .
  • Bipolar Disorder : Effective in managing acute manic episodes, chlorpromazine stabilizes mood and reduces excessive energy levels .
  • Acute Agitation : It is utilized to control severe agitation and aggressive behavior, particularly in emergency settings .
  • Nausea and Vomiting : Chlorpromazine is effective against nausea associated with surgery, chemotherapy, and terminal illnesses .
  • Persistent Hiccups : The drug is FDA-approved for treating persistent singultus (chronic hiccups) lasting more than 48 hours .
  • Adjunct Treatment : It serves as an adjunct in the treatment of tetanus and acute intermittent porphyria .

Table 1: Summary of Medical Indications for this compound

ConditionDescription
SchizophreniaManagement of both positive and negative symptoms
Bipolar DisorderControl of acute manic episodes
Acute AgitationControl of severe agitation and aggressive behavior
Nausea and VomitingTreatment for nausea related to surgery or chemotherapy
Persistent HiccupsTreatment for hiccups lasting over 48 hours
Adjunct TreatmentUsed in tetanus and acute intermittent porphyria

Antiparasitic Effects

Recent studies have explored the repurposing of this compound for treating neglected tropical diseases such as Chagas disease. Research indicates that chlorpromazine exhibits growth inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that chlorpromazine can be combined with other FDA-approved drugs to enhance therapeutic efficacy against this parasite. For instance, combinations with other compounds have demonstrated synergistic effects, improving treatment outcomes in murine models .

Antifungal Activity

Chlorpromazine has also been investigated for its antifungal properties. Studies have demonstrated that it possesses in vitro antifungal activity against various fungal strains. This finding suggests potential applications in treating fungal infections, particularly in immunocompromised patients who are at higher risk for such infections .

Case Study 1: Schizophrenia Management

A systematic review involving multiple trials assessed the effectiveness of chlorpromazine compared to placebo in treating schizophrenia. Results indicated that patients receiving chlorpromazine experienced significantly fewer relapses over a follow-up period of up to two years. However, the review also highlighted the severe side effects associated with long-term use, necessitating careful monitoring and management .

Case Study 2: Chagas Disease Treatment

In a study aimed at repurposing existing medications for Chagas disease, researchers found that chlorpromazine combined with other drugs showed enhanced efficacy in reducing parasitemia in infected mice. This study emphasizes the potential of using established medications like chlorpromazine to develop new therapeutic strategies for diseases lacking effective treatments .

Mechanism of Action

Chlorpromazine hydrochloride primarily acts as a dopamine receptor antagonist. It binds to and blocks dopamine receptors in the brain, particularly the D2 receptors, reducing the activity of dopamine signaling pathways. This action is believed to be responsible for its antipsychotic effects. Additionally, this compound exhibits antiserotonergic and antihistaminergic properties, contributing to its overall therapeutic profile .

Comparison with Similar Compounds

Chlorpromazine hydrochloride belongs to the phenothiazine class of antipsychotic drugs. Similar compounds include:

This compound is unique due to its broad therapeutic applications, including its use in treating severe behavioral problems in children and its effectiveness in controlling nausea and vomiting .

Biological Activity

Chlorpromazine hydrochloride is a first-generation antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. It was the first antipsychotic drug introduced in the 1950s and remains a cornerstone in psychiatric treatment. This article delves into its biological activity, pharmacological properties, and associated clinical findings, supported by data tables and case studies.

Pharmacological Mechanism

Chlorpromazine acts as a dopamine receptor antagonist , primarily targeting the D2 subtype, but it also interacts with various other neurotransmitter systems. Its broad receptor profile includes:

  • Dopaminergic receptors : Antagonizes D1, D2, D3, and D4 receptors, leading to reduced dopaminergic activity, which is beneficial for alleviating psychotic symptoms.
  • Serotonergic receptors : Blocks 5-HT1 and 5-HT2 receptors, contributing to its anxiolytic and antidepressant effects while potentially causing weight gain and sedation.
  • Histaminergic receptors : Antagonism of H1 receptors results in sedation and antiemetic effects.
  • Adrenergic receptors : Exhibits antiadrenergic properties, leading to hypotension and reflex tachycardia.
  • Muscarinic receptors : Causes anticholinergic side effects such as dry mouth and constipation.

This multi-receptor interaction is often described as making chlorpromazine a "dirty drug," as it can lead to diverse therapeutic effects as well as adverse reactions .

Table 1: Receptor Binding Affinity of Chlorpromazine

Receptor TypeActionEffects
D1AntagonistReduced dopaminergic activity
D2AntagonistAlleviation of psychotic symptoms
5-HT1/5-HT2AntagonistAnxiolytic effects; potential weight gain
H1AntagonistSedation; antiemetic effects
Alpha-adrenergicAntagonistHypotension; reflex tachycardia
MuscarinicAntagonistAnticholinergic side effects

Case Study 1: Chlorpromazine-Induced Venous Thromboembolism

A notable case report documented a patient treated with chlorpromazine for acute mania who developed pulmonary embolism (PE). The patient exhibited severe agitation requiring high doses of chlorpromazine. Following four days of treatment, she experienced respiratory distress and was diagnosed with PE. This case highlights the potential risks associated with chlorpromazine, including venous thromboembolism (VTE), particularly in patients with prolonged immobility .

Case Study 2: Chlorpromazine in Terminal Care

In another study involving terminally ill patients, chlorpromazine was administered to manage restlessness and dyspnea. Dosages ranged from 13 to 150 mg/day intravenously or 12 to 300 mg/day rectally over a mean duration of two days. The results indicated effective symptom management without significant adverse effects, suggesting chlorpromazine's utility in palliative care settings .

Table 2: Summary of Clinical Findings

Study TypeFindings
Venous ThromboembolismAssociation with high-dose chlorpromazine use
Terminal CareEffective in managing symptoms without major side effects

Toxicity and Carcinogenicity Studies

Research into the toxicity of chlorpromazine has shown that it is not carcinogenic at tolerated doses. A study using p53 heterozygous mice indicated no significant increase in tumor incidence after administration of chlorpromazine over an extended period. However, there were observations of minimal uterine and ovarian atrophy at higher doses .

Table 3: Toxicity Study Results

Dose (mg/kg)Observations
10No tumors detected
20High mortality due to sedative effects
40Poor tolerance observed

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying chlorpromazine hydrochloride in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard techniques. For HPLC, prepare a sample solution by dissolving powdered tablets in ethanol (95%), filter, and compare peak areas (e.g., λ = 254 nm) against a reference standard . For TLC, use silica gel plates with ethyl acetate-diethylamine (50:1) as the mobile phase. Spot 5 µL of sample and standard solutions, develop twice over 10 cm, and analyze under UV light (254 nm) . UV-Vis spectrophotometry (e.g., phenol red at pH 3) is also validated for cost-effective quality control .

Q. How is the dissolution rate of this compound tablets determined?

  • Methodological Answer : Dissolve tablets in a medium (e.g., simulated gastric fluid), filter, and dilute to 100 mL. Use HPLC to measure peak areas (AT for sample, AS for standard). Calculate dissolution rate (%) as:
    Dissolution Rate=ATAS×WSC×VV×100\text{Dissolution Rate} = \frac{A_T}{A_S} \times \frac{W_S}{C} \times \frac{V'}{V} \times 100

Where WSW_S = standard weight, CC = labeled tablet content, VV' = dilution volume, and VV = initial volume . A minimum of 75% dissolution in 60 minutes is typical .

Q. What stability considerations are critical for this compound in injectable formulations?

  • Methodological Answer : Maintain pH between 4.0–6.5 to prevent precipitation. Avoid incompatibilities with aminophylline, barbiturates, or morphine sulfate, which alter pH or cause chemical interactions . Store at 4°C in airtight containers to minimize degradation .

Advanced Research Questions

Q. How can impurities in this compound be profiled and quantified?

  • Methodological Answer : Use TLC-densitometry with silica gel plates and a methanol-ammonia (100:1.5) mobile phase. Detect impurities at 254 nm and quantify via linear regression (R² > 0.99). Limit impurities to <0.1% using calibration curves over 0.1–2.0 µg/spot .

Q. What advanced spectral methods enable simultaneous determination of chlorpromazine and promethazine hydrochlorides?

  • Methodological Answer : Resonance Rayleigh Scattering (RRS) with ammonium molybdate forms ion-association complexes. Measure RRS intensity at 365 nm, with linear ranges of 0.03–2.4 mg/L for both drugs. Detection limits: 4.5 µg/L (chlorpromazine) and 7.7 µg/L (promethazine) . Validate using serum and urine matrices with recovery rates of 98–102% .

Q. How do pharmacokinetic interactions affect this compound plasma levels?

  • Methodological Answer : Conduct crossover studies with co-administered drugs (e.g., trihexyphenidyl). Use HPLC to measure steady-state plasma levels. No significant changes were observed in chlorpromazine levels with antiparkinsonian agents, suggesting minimal metabolic interference .

Q. What methodologies are used to study this compound metabolites like 7-hydroxy chlorpromazine?

  • Methodological Answer : Isolate metabolites via liquid-liquid extraction (ethyl acetate) and analyze using LC-MS/MS. Quantify 7-hydroxy chlorpromazine in rat plasma, noting its prolactin-elevating effects at 5 mg/kg doses .

Q. Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in fume hoods. Avoid inhalation (H330 hazard) and skin contact (H317). Store at 4°C in sealed containers. For spills, neutralize with inert absorbents and dispose as hazardous waste (WGK 3 classification) .

Properties

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSMERQALIEGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2S.ClH, C17H20Cl2N2S
Record name CHLORPROMAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20027
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7024827
Record name Chlorpromazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chlorpromazine hydrochloride appears as white or creamy-white odorless crystalline powder with very bitter taste. pH (5% aqueous solution) 4.0-5.5. pH (10% aqueous solution) 4-5. (NTP, 1992)
Record name CHLORPROMAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20027
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 75 °F (NTP, 1992)
Record name CHLORPROMAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20027
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

69-09-0
Record name CHLORPROMAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20027
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorpromazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorpromazine hydrochloride [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorpromazine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chlorpromazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorpromazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORPROMAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WP59609J6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

378 to 385 °F (decomposes) (NTP, 1992)
Record name CHLORPROMAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20027
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorpromazine hydrochloride
Reactant of Route 2
Reactant of Route 2
Chlorpromazine hydrochloride
Reactant of Route 3
Reactant of Route 3
Chlorpromazine hydrochloride
Reactant of Route 4
Chlorpromazine hydrochloride
Reactant of Route 5
Reactant of Route 5
Chlorpromazine hydrochloride
Reactant of Route 6
Reactant of Route 6
Chlorpromazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.